4-(4-{[4-(Dodecyloxy)phenyl]ethynyl}phenyl)-2-methylbut-3-yn-2-ol
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Overview
Description
4-(4-{[4-(Dodecyloxy)phenyl]ethynyl}phenyl)-2-methylbut-3-yn-2-ol is a complex organic compound with the molecular formula C31H40O2 It is characterized by its unique structure, which includes a dodecyloxy group, phenyl rings, and an ethynyl linkage
Preparation Methods
The synthesis of 4-(4-{[4-(Dodecyloxy)phenyl]ethynyl}phenyl)-2-methylbut-3-yn-2-ol typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(4-{[4-(Dodecyloxy)phenyl]ethynyl}phenyl)-2-methylbut-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl groups to form alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Scientific Research Applications
4-(4-{[4-(Dodecyloxy)phenyl]ethynyl}phenyl)-2-methylbut-3-yn-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure allows for the exploration of new materials with specific properties.
Biology: The compound’s potential interactions with biological molecules make it a candidate for studying biochemical pathways and developing new bioactive compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-(4-{[4-(Dodecyloxy)phenyl]ethynyl}phenyl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. Its ethynyl groups and phenyl rings allow for strong π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
4-(4-{[4-(Dodecyloxy)phenyl]ethynyl}phenyl)-2-methylbut-3-yn-2-ol can be compared with similar compounds such as:
4-((4-(dodecyloxy)phenyl)ethynyl)benzaldehyde: This compound shares the dodecyloxy and ethynyl groups but differs in the presence of an aldehyde group instead of the hydroxyl group.
4-(4-{[4-(Dodecyloxy)phenyl]ethynyl}phenyl)-2-methyl-3-butyn-2-ol: This compound has similar structural features but may differ in the length of the alkyl chain or the position of functional groups.
Bisbenzothienylethene derivatives: These compounds have similar photochromic and fluorescence properties, making them useful in similar applications.
Properties
Molecular Formula |
C31H40O2 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
4-[4-[2-(4-dodecoxyphenyl)ethynyl]phenyl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C31H40O2/c1-4-5-6-7-8-9-10-11-12-13-26-33-30-22-20-28(21-23-30)15-14-27-16-18-29(19-17-27)24-25-31(2,3)32/h16-23,32H,4-13,26H2,1-3H3 |
InChI Key |
ZFDZGFLPBFUJBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC(C)(C)O |
Origin of Product |
United States |
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